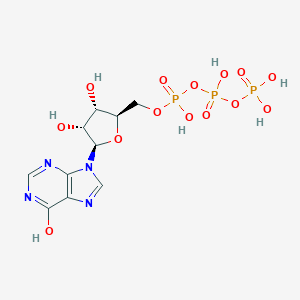
Azetidin-3-one Hydrochloride
Vue d'ensemble
Description
Azetidin-3-one hydrochloride is a derivative of azetidin-3-one, which is a type of beta-lactam compound. Beta-lactams like azetidin-2-ones are recognized for their utility as building blocks in the synthesis of a variety of organic molecules, including antibiotics, due to the strain energy associated with their four-membered cyclic lactam skeleton . The azetidin-3-one structure is particularly important as an intermediate in the synthesis of various biologically active compounds10.
Synthesis Analysis
The synthesis of azetidin-3-one derivatives has been explored through various methods. One approach involves the use of (S)-α-amino acids to prepare azetidin-3-ones, which can then react with nucleophiles to yield amino-alcohol and amino-acid derivatives . Another method describes the optimized synthesis of 1-benzylazetidin-3-ol, which is an industrially important intermediate for the production of azetidin-3-ol hydrochloride10. Additionally, a novel one-step diastereo- and enantioselective formation of trans-azetidinones has been developed, which is crucial for the synthesis of cholesterol absorption inhibitors .
Molecular Structure Analysis
The molecular structure of azetidin-3-one hydrochloride is characterized by the presence of a strained beta-lactam ring. This strain is a key feature that allows for selective bond cleavage and transformation into a variety of synthetic target molecules . The stereochemistry of azetidin-3-ones is also significant, as demonstrated by the synthesis of trans-azetidinones with high enantio- and diastereoselectivity .
Chemical Reactions Analysis
Azetidin-3-ones undergo various chemical reactions, often involving nucleophilic attack due to the electrophilic nature of the beta-lactam carbonyl. For instance, azetidin-3-ones derived from amino acids can react with hydrides, Grignard reagents, and other nucleophiles to form new compounds with high diastereoselectivities . The reactivity of azetidin-3-ones is a pivotal aspect of their utility in synthesizing complex molecules with biological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-3-one hydrochloride and its derivatives are influenced by the beta-lactam ring and the substituents attached to it. For example, the introduction of a trifluoromethyl group can lead to the formation of CF3-containing aminopropanes and other heterocyclic compounds . The physical properties such as solubility, melting point, and stability are determined by the specific substituents and the overall molecular structure of the azetidin-3-one derivatives.
Applications De Recherche Scientifique
-
Organic Synthesis and Pharmaceutical Chemistry
- Azetidines are important heterocycles used in organic synthesis and pharmaceutical chemistry .
- They are considered immensely reactive and their synthetic chemistry is an important yet undeveloped research area .
- Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines have been reported .
-
Amino Acid Surrogates
-
Ring-Opening and Expansion Reactions
-
Synthesis of Functionally Decorated Heterocyclic Compounds
-
Preparation of Pharmaceutically Active Agents
-
Synthesis of New Azetidine and Heterocyclic Derivatives
- This synthetic strategy has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
- It has also been used for the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .
-
Polymerization and Materials Templating
- Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
- These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Synthesis and Reactivity of Azetidines
- Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .
-
Preparation of NH-Heterocyclic Derivatives
- This synthetic strategy has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
- It has also been used for the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
azetidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXEQYQSIJAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436588 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-one Hydrochloride | |
CAS RN |
17557-84-5 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)










![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)

